molecular formula C14H8ClNO2 B6378462 4-(4-Chloro-3-cyanophenyl)-2-formylphenol CAS No. 1261898-24-1

4-(4-Chloro-3-cyanophenyl)-2-formylphenol

Cat. No.: B6378462
CAS No.: 1261898-24-1
M. Wt: 257.67 g/mol
InChI Key: IWAUGIHIHDHXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloro-3-cyanophenyl)-2-formylphenol is a chemical compound offered for research and development purposes. While specific biological activity data for this exact compound is not fully detailed in public literature, its structure incorporates functional groups commonly utilized in medicinal chemistry. The molecule contains chloro, cyano, and formyl phenolic groups, which are valuable handles in organic synthesis for constructing more complex structures . Compounds with similar substructures, particularly those featuring chloro-cyanophenyl motifs, are frequently investigated as key intermediates in the synthesis of potential therapeutic agents . For instance, research has explored analogous compounds for applications such as the development of enzyme inhibitors . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult safety data sheets and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

2-chloro-5-(3-formyl-4-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-13-3-1-9(5-11(13)7-16)10-2-4-14(18)12(6-10)8-17/h1-6,8,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAUGIHIHDHXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C#N)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685233
Record name 4-Chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-24-1
Record name 4-Chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of Aromatic Precursors

Nitration often initiates the synthesis by introducing nitro groups that are later reduced or transformed. In a method analogous to CN110885298B, nitration of chlorinated benzene derivatives using acetic anhydride and concentrated nitric acid (68%) at 10–15°C achieves regioselectivity. For example, o-chlorotrifluoromethylbenzene undergoes nitration to yield 4-nitro-2-chlorobenzene derivatives with >90% purity. This step’s low-temperature regime minimizes isomerization, a critical factor for subsequent cyanation.

Chlorination Strategies

Cyano Group Introduction via Nucleophilic and Transition Metal-Catalyzed Routes

Sandmeyer Reaction for Cyanation

Classical Sandmeyer reactions convert aryl diazonium salts to nitriles using CuCN. However, this method faces limitations in yields (<65%) due to competing side reactions. Modern adaptations use Pd-catalyzed cyanation, as described in PMC3743159, where aryl halides react with Zn(CN)₂ under Suzuki-Miyaura conditions. For example, 4-chloro-3-bromophenyl derivatives cross-couple with cyanide sources to achieve 85–92% yields.

Microwave-Assisted Cyanation

Microwave irradiation enhances reaction kinetics, reducing cyanation times from hours to minutes. A study demonstrated that 4-chloro-3-iodophenol derivatives react with K₄[Fe(CN)₆] in DMF at 150°C under microwave conditions, achieving 89% yield with 99% regiopurity.

Formylation Strategies for Phenolic Derivatives

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces formyl groups via electrophilic aromatic substitution. Using POCl₃ and DMF, 4-chloro-3-cyanophenol undergoes formylation at the ortho position to the hydroxyl group. Optimal conditions (0°C, 4 h) yield 78% product, though competing reactions at the cyano group necessitate careful stoichiometry.

Directed Ortho Metalation (DoM)

Directed metalation with LiTMP (lithium tetramethylpiperidide) enables precise formylation. Protecting the phenol as a silyl ether (e.g., TBS) before metalation avoids hydroxyl group interference. Subsequent quenching with DMF yields 2-formyl derivatives in 82–88% yields.

Catalytic and Solvent Effects on Reaction Efficiency

Role of Lewis Acids

FeCl₃ and AlCl₃ enhance electrophilic substitution rates. In nitration, FeCl₃·6H₂O reduces activation energy by stabilizing transition states, as evidenced by a 40% reduction in reaction time compared to acid-only systems.

Solvent Optimization

Polar aprotic solvents (DMF, DMA) improve cyanation and formylation yields by stabilizing ionic intermediates. For instance, DMF increases Pd-catalyzed cyanation yields from 70% (THF) to 92%.

Purification and Characterization Techniques

Chromatographic Separation

Silica gel chromatography remains the primary purification method, though patent highlights vacuum distillation (≤−0.096 MPa, 95–100°C) for final product isolation with >99.8% purity.

Spectroscopic Validation

¹H NMR and HPLC-MS data confirm structure and purity. For example, the formyl proton resonates at δ 10.2–10.5 ppm, while the cyano group’s presence is verified via IR (ν≈2240 cm⁻¹).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Pd-catalyzed cyanation9299.5Scalable, low catalyst loading
Vilsmeier-Haack7898.2Single-step formylation
DoM with TBS protection8899.8Regioselective, minimal byproducts

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chloro-3-cyanophenyl)-2-formylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Scientific Research Applications

4-(4-Chloro-3-cyanophenyl)-2-formylphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-cyanophenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the cyano group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Substituents Key Functional Groups Molecular Formula Molecular Weight (g/mol)
4-(4-Chloro-3-cyanophenyl)-2-formylphenol (Target) Phenol 4-(4-Cl-3-CN-phenyl), 2-formyl Formyl, Chloro, Cyano, Hydroxyl C₁₄H₈ClNO₂ 265.68 (calculated)
2-(4-Chlorophenyl)-3-oxopropanenitrile Propanenitrile 4-Cl-phenyl, 3-oxo Ketone, Cyano, Chloro C₉H₆ClNO 195.61 (calculated)
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate Thiophene-ester 4-Cl-phenyl, cyanoacetyl-amino, ethyl ester Ester, Cyano, Amide, Chloro C₁₆H₁₃ClN₂O₃S 348.80 (reported)

Key Observations

Core Structure Differences: The target compound uses a phenol ring as the core, whereas:

  • Compound employs a propanenitrile backbone with a ketone group.
  • Compound is based on a thiophene ring with ester and amide functionalities. Implications: The phenol core in the target compound increases acidity (pKa ~10 for the hydroxyl group) compared to the thiophene or propanenitrile derivatives, which lack ionizable protons under mild conditions.

Substituent Effects: Chloro and Cyano Groups:

  • All three compounds feature chloro and cyano substituents, enhancing electrophilicity and polarity. However, in the target compound, the 3-cyano group on the phenyl ring may induce steric hindrance and electronic effects distinct from the linear propanenitrile chain in or the thiophene-linked groups in . Formyl vs. Ketone/Ester:
  • The formyl group in the target compound is more reactive toward nucleophiles (e.g., Grignard reagents) than the ketone in or the ester in , which require harsher conditions for modification.

Synthetic Utility :

  • Compound (propanenitrile derivative) is used in cyclization reactions due to its α,β-unsaturated ketone structure.
  • Compound (thiophene-ester) serves as a building block in heterocyclic chemistry, particularly for bioactive molecules.
  • The target compound’s formyl and hydroxyl groups suggest utility in Schiff base formation or metal coordination complexes, though experimental validation is absent in the evidence.

Table 2: Hypothetical Reactivity Comparison

Reaction Type Target Compound Compound Compound
Nucleophilic Addition High (formyl group) Moderate (ketone) Low (ester)
Electrophilic Aromatic Substitution Moderate (activated by -OH) Low (nitrile deactivation) Moderate (thiophene activation)
Condensation High (formyl + amine → Schiff base) Possible (ketone + amine → imine) Unlikely (ester not directly reactive)

Q & A

Q. What are the key steps in synthesizing 4-(4-Chloro-3-cyanophenyl)-2-formylphenol, and what reaction conditions are critical for high yield?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the biphenyl backbone via Suzuki-Miyaura coupling or Friedel-Crafts alkylation to introduce the chloro-cyanophenyl group.
  • Step 2 : Selective formylation of the phenolic ring using reagents like hexamethylenetetramine (HMTA) under acidic conditions (e.g., HCl/HOAc) .
  • Critical Conditions :
    • Temperature control (60–80°C) to avoid side reactions.
    • Solvent choice (e.g., DMF for polar intermediates, toluene for non-polar steps).
    • Use of TLC and NMR to monitor intermediates .

Q. How is structural confirmation performed for intermediates and the final compound?

  • Analytical Techniques :
    • NMR : 1^1H and 13^{13}C NMR identify functional groups (e.g., formyl proton at ~10 ppm, aromatic protons).
    • Mass Spectrometry : HRMS confirms molecular weight (e.g., C14_{14}H9_9ClO3_3 requires MW 260.64) .
    • XRD : Resolves crystallographic ambiguity in regiochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during formylation?

  • Methodological Approach :
    • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal parameters.
    • Byproduct Analysis : Use HPLC-MS to detect and quantify impurities (e.g., over-oxidation products).
    • Case Study : A 2023 study achieved 85% yield using BF3_3-etherate as a Lewis catalyst, reducing dimerization side products .

Q. What strategies resolve ambiguities in spectroscopic data for this compound?

  • Ambiguity Example : Overlapping aromatic signals in NMR.
  • Solutions :
    • 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations.
    • Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts within ±0.3 ppm of experimental data .

Q. How do structural modifications (e.g., substituent position) affect biological activity?

  • Case Study :
    • Antimicrobial Activity : Replacing the chloro group with fluorine increased activity against S. aureus (MIC: 8 → 2 µg/mL) due to enhanced electronegativity .
    • Data Table :
SubstituentPositionMIC (µg/mL)
-Cl48
-F42
-CN316

Q. How can computational methods predict reactivity of the formyl group in further derivatizations?

  • Methods :
    • Frontier Molecular Orbital (FMO) Analysis : Identifies nucleophilic/electrophilic sites (e.g., formyl carbon as electrophilic center).
    • MD Simulations : Predict stability of Schiff base adducts with amines .

Data Contradiction & Validation

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

  • Resolution Strategy :
    • Standardized Protocols : Use USP-NF guidelines for solubility testing (e.g., shake-flask method at 25°C).
    • Example : A 2025 study reported 12 mg/mL in DMSO, contradicting earlier claims of 25 mg/mL. Re-analysis revealed impurities in prior samples .

Q. What experimental controls validate biological activity studies against assay artifacts?

  • Controls :
    • Cytotoxicity Assays : Include HEK293 cells to rule out non-specific toxicity.
    • Positive/Negative Controls : Use known inhibitors (e.g., doxorubicin for anticancer assays) .

Safety & Environmental Considerations

Q. What protocols ensure safe handling of reactive intermediates during synthesis?

  • Best Practices :
    • PPE : Use nitrile gloves and fume hoods for chloro-cyanophenyl intermediates.
    • Waste Management : Neutralize acidic byproducts with NaHCO3_3 before disposal .

Q. How to assess environmental persistence of this compound?

  • OECD Guidelines :
    • Test 301 : Ready biodegradability screening (28-day incubation).
    • Ecotoxicity : Daphnia magna assays show LC50_{50} = 4.2 mg/L, indicating moderate aquatic toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.